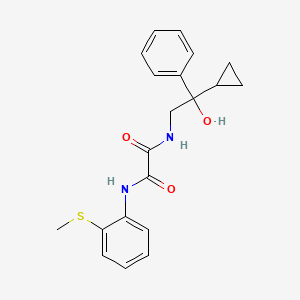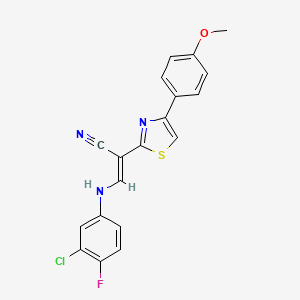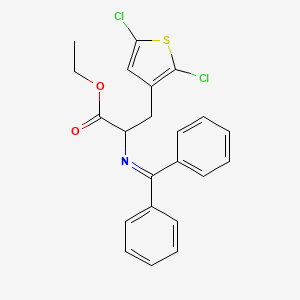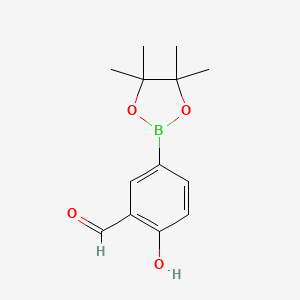
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as CPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPOX is a drug candidate that has been shown to have promising results in preclinical studies for various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Polyamine Analogue-Induced Programmed Cell Death
- Study : "The role of polyamine catabolism in polyamine analogue-induced programmed cell death" (Ha et al., 1997).
- Findings : This study explores the cytotoxic activity of CPENSpm, a polyamine analogue, in inducing programmed cell death. It highlights the selective cytotoxic activity of such compounds in cancer cells, suggesting potential applications in antineoplastic therapy.
Monoamine Oxidase Inhibition
- Study : "Inhibition of monoamine oxidase by N-phenacyl-cyclopropylamine" (Fuller et al., 1978).
- Findings : This research presents the evaluation of N-phenacyl-cyclopropylamine as an inhibitor of monoamine oxidase (MAO) in rats, a key enzyme involved in neurotransmitter metabolism. The findings suggest potential applications in neurological and psychiatric disorders.
Asymmetric Synthesis Applications
- Study : "An efficient asymmetric synthesis of grenadamide" (Green et al., 2005).
- Findings : Demonstrates the use of cyclopropane in asymmetric synthesis, highlighting the chemical versatility and potential in creating various pharmaceutical agents.
Chemistry of Cyclopropyl Groups
- Study : "The Phenylthiocyclopropylsilyl Group: a Useful Latent Hydroxy Group" (Angelaud et al., 2000).
- Findings : Discusses the applications of cyclopropyl groups in organic synthesis, which can be relevant in the synthesis of complex molecules including pharmaceuticals.
Synthesis of Isothiazolone Derivatives
- Study : "MethylN-(benzylsulfonyl)oxamate as a probable intermediate in the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide" (Zlotin et al., 1999).
- Findings : This research provides insights into the synthesis of isothiazolone derivatives, important in medicinal chemistry for their potential biological activities.
Analogues of Ceramide
- Study : "Synthesis of cyclopropene analogues of ceramide and their effect on dihydroceramide desaturase" (Triola et al., 2003).
- Findings : Investigates the synthesis of cyclopropene analogues of ceramide, highlighting their potential in influencing lipid metabolism and signaling pathways, relevant in diseases like cancer and neurodegenerative disorders.
Coordination Chemistry
- Study : "Synthesis, Molecular Structure, and Reactivity of Dinuclear Copper(II) Complexes with Carboxylate-Rich Coordination Environments" (Holz et al., 1998).
- Findings : Explores the synthesis and structure of copper complexes, useful in coordination chemistry and potentially in catalysis and material science.
Adrenergic Receptor Agonists
- Study : "Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine" (Demarinis et al., 1981).
- Findings : Investigates phenylethylamine derivatives for their role as alpha-adrenergic receptor agonists, which could be relevant in cardiovascular and respiratory disorders.
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-26-17-10-6-5-9-16(17)22-19(24)18(23)21-13-20(25,15-11-12-15)14-7-3-2-4-8-14/h2-10,15,25H,11-13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYCDIXDOVXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)
![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)

![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)